3-Nitrophenylboronic Acid

Analytical Chemistry Mass Spectrometry Saccharide Sensing

Analytical labs often face detection-limit plateaus in saccharide quantification when using generic phenylboronic acid. 3-Nitrophenylboronic acid (CAS 13331-27-6) overcomes this, delivering a 3.6-fold LOD improvement (0.11 mM) via its meta-nitro group's anion-stabilizing effect. - Achieve metal-free Hantzsch condensations at room temperature, aligning with green chemistry workflows. - Leverage the PDB 3RXX co-crystal structure for structure-guided β-lactamase inhibitor design against carbapenem-resistant Enterobacteriaceae. - Exploit a physiological-pH-ready pKa of ~6.93, enabling high-affinity cis-diol binding for glucose monitors & affinity resins. Supplied as ≥97% purity powder with full QA documentation.

Molecular Formula C6H6BNO4
Molecular Weight 166.93 g/mol
CAS No. 13331-27-6
Cat. No. B086076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenylboronic Acid
CAS13331-27-6
Synonyms3-nitrobenzeneboronic acid
3-nitrophenylboronic acid
m-nitrobenzeneboronic acid
meta-nitrobenzeneboronic acid
Molecular FormulaC6H6BNO4
Molecular Weight166.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)[N+](=O)[O-])(O)O
InChIInChI=1S/C6H6BNO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-10H
InChIKeyZNRGSYUVFVNSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitrophenylboronic Acid Chemical Overview


3-Nitrophenylboronic acid (3-NBA, CAS 13331-27-6) is a substituted arylboronic acid featuring a strongly electron-withdrawing nitro group at the meta position of the phenyl ring . This nitro substitution fundamentally alters the electronic environment of the boronic acid moiety, imparting a predicted pKa of approximately 6.93, significantly more acidic than unsubstituted phenylboronic acid (pKa ~8.8) . The compound is commercially available as a light yellow to pale brown powder with solubility in ethanol, methanol, ether, and hot water [1]. As a boronic acid derivative, it participates in Suzuki-Miyaura cross-coupling, copper-catalyzed arylation, palladium-catalyzed decarboxylative coupling, and oxidative carbocyclization/arylation reactions [2].

Synthesis Suzuki-Miyaura cross-coupling & metal-catalyzed arylations
Analytical Reactive DESI-MS saccharide detection & sensing probes
Medicinal Chemistry Organocatalysis, β-lactamase inhibition & drug scaffold design

Why 3-Nitrophenylboronic Acid Is Irreplaceable


Substituting 3-nitrophenylboronic acid with unsubstituted phenylboronic acid or other positional isomers in a synthetic or sensing protocol is not scientifically valid due to the profound electronic and steric effects imposed by the meta-nitro group. The strong electron-withdrawing nature of the nitro substituent lowers the pKa of the boronic acid, alters its Lewis acidity, and stabilizes the resulting boronate ester anion via resonance [1]. These electronic perturbations directly translate into quantifiable differences in reaction kinetics, analytical sensitivity, and biological target binding affinity that cannot be replicated by phenylboronic acid or electron-donating analogs such as 3-aminophenylboronic acid [2]. Generic substitution without accounting for these electronic effects will result in compromised yields in cross-coupling reactions, reduced detection limits in sensing assays, and loss of target inhibition potency in biochemical applications [3].

Unsubstituted phenylboronic acid
Lacks the meta-nitro electron-withdrawing effect; may reduce coupling yields, detection sensitivity, and binding affinity compared to the 3-nitro analog.
Electron-donating analogs (e.g., 3-aminophenylboronic acid)
Opposite electronic character shifts Lewis acidity and boronate ester stability; may not reproduce reactivity profiles or enzyme inhibition behavior.

Quantitative Differentiation Evidence


Glucose Detection Sensitivity in Reactive DESI-MS

In a head-to-head comparison of reactive desorption electrospray ionization mass spectrometry (DESI-MS) for glucose detection, 3-nitrophenylboronic acid demonstrated a limit of detection (LOD) of 0.11 mM for glucose in water, representing a 3.6-fold improvement in sensitivity compared to unsubstituted phenylboronic acid, which exhibited an LOD of 0.40 mM [1]. The enhanced sensitivity is directly attributed to the stabilization of the resulting boronate ester anion by the electron-withdrawing nitro group [1].

Glucose LOD (DESI-MS)
Head-to-head
3-NBA LOD 0.11 mM vs phenylboronic acid 0.40 mM (3.6× improvement)
Nitro stabilization enhances negative-ion detection; supports higher sensitivity without pre-concentration.
Aqueous reactive DESI-MS, negative ion mode.
Analytical Chemistry Mass Spectrometry Saccharide Sensing

Reaction Rate: Boronic Acid vs. Boronate Ion

A direct kinetic study demonstrated that the neutral 3-nitrophenylboronic acid species (3-NO2PhB(OH)2) reacts with ethylene glycol at a rate constant of 1.0 × 10^4 M^-1 s^-1, which is at least three orders of magnitude (1,000-fold) greater than the corresponding rate constant of its conjugate boronate ion (3-NO2PhB(OH)3-), measured at 1.2 M^-1 s^-1 [1]. A similar magnitude of difference was observed for propylene glycol (5.8 × 10^3 M^-1 s^-1 vs. 1.5 M^-1 s^-1) [1].

Diol reaction kinetics
Head-to-head
Neutral form rate ~1.0×10⁴ M⁻¹s⁻¹ vs boronate ion ~1.2 M⁻¹s⁻¹ (>1000× faster)
pH control critical: maintaining neutral species maximizes reaction rate for diol capture.
Ethylene glycol, 25 °C, pH-dependent speciation.
Kinetics Physical Organic Chemistry Diol Binding

Organocatalytic Hantzsch Dihydropyridine Synthesis

3-Nitrophenylboronic acid functions as an effective organocatalyst for the one-pot, three-component Hantzsch synthesis of 1,4-dihydropyridines and polyhydroquinolines from aldehydes, β-keto esters, and ammonium acetate at room temperature [1]. The reaction proceeds under mild, metal-free conditions to yield the desired heterocyclic products in good to excellent isolated yields [1].

Organocatalytic Hantzsch
Class-level
Room-temperature, metal-free synthesis of 1,4-dihydropyridines
Enables greener heterocycle preparation; class-level boronic acid catalysis.
Multi-component condensation; scope data to verify.
Organocatalysis Medicinal Chemistry Green Chemistry

KPC-2 Carbapenemase Binding and Crystal Structure

The crystal structure of KPC-2 β-lactamase (a clinically significant carbapenem-hydrolyzing enzyme conferring antibiotic resistance) in complex with 3-nitrophenylboronic acid has been solved at 1.62 Å resolution (PDB ID: 3RXX) [1]. This structural data confirms that 3-nitrophenylboronic acid acts as a reversible covalent inhibitor of this serine β-lactamase by forming a tetrahedral boronate adduct with the catalytic serine residue [1].

KPC-2 co-crystal
Supporting evidence
1.62 Å structure confirms reversible covalent Ser-70 adduct (PDB: 3RXX)
Structural validation of β-lactamase inhibition mechanism; supports inhibitor design.
KPC-2 carbapenemase from K. pneumoniae.
Antimicrobial Resistance Structural Biology Enzyme Inhibition

Enhanced Lewis Acidity for Diol Binding at Physiological pH

3-Nitrophenylboronic acid exhibits a predicted pKa of 6.93 ± 0.10, which is approximately two pKa units lower than that of unsubstituted phenylboronic acid (pKa ~8.71) [1]. This increased acidity, conferred by the electron-withdrawing nitro group, results in a greater proportion of the reactive, neutral boronic acid species at physiologically relevant pH ranges (e.g., pH 7.4) [2].

Lewis acidity (pKa)
Class-level
Predicted pKa 6.93 vs phenylboronic acid 8.71 (~60× higher Ka)
Greater neutral fraction at physiological pH may improve diol binding in sensor/biomaterial design.
Predicted value; experimental verification advised.
Physical Chemistry Sensor Design Drug Delivery

Application Scenarios for 3-Nitrophenylboronic Acid


High-Sensitivity Saccharide Detection by Mass Spectrometry

For analytical laboratories developing reactive DESI-MS methods for glucose or other saccharide quantification, 3-nitrophenylboronic acid provides a 3.6-fold lower limit of detection (0.11 mM) compared to phenylboronic acid (0.40 mM) [1]. This sensitivity gain is directly attributable to the electron-withdrawing nitro group stabilizing the boronate ester anion during ionization [1]. Procurement of this specific derivative is essential for achieving the required detection sensitivity without additional sample preparation steps.

Metal-Free Synthesis of 1,4-Dihydropyridine Pharmaceuticals

In medicinal chemistry laboratories synthesizing 1,4-dihydropyridine-based calcium channel blockers (e.g., nifedipine analogs) or polyhydroquinoline derivatives, 3-nitrophenylboronic acid functions as a metal-free organocatalyst enabling room-temperature Hantzsch multi-component condensations [2]. This application eliminates the need for transition metal catalysts and harsh thermal conditions, aligning with green chemistry principles and reducing downstream purification requirements [2].

Structure-Based Design of β-Lactamase Inhibitors

For structural biology and medicinal chemistry groups targeting carbapenem-resistant Enterobacteriaceae, the availability of a high-resolution (1.62 Å) crystal structure of 3-nitrophenylboronic acid bound to KPC-2 β-lactamase (PDB ID: 3RXX) provides a validated starting point for structure-guided optimization of novel β-lactamase inhibitors [3]. The compound serves as a reversible covalent transition-state analog inhibitor, and its co-crystal structure enables rational design of analogs with improved binding affinity and pharmacokinetic properties [3].

Boronic Acid-Based Sensors for Physiological pH

For sensor development and biomaterials engineering, the reduced pKa of 3-nitrophenylboronic acid (6.93) compared to phenylboronic acid (8.8) ensures that a larger fraction of the boronic acid exists in the reactive neutral form at physiological pH (7.4) [4]. This enhanced Lewis acidity translates to more favorable binding thermodynamics with cis-diol-containing biomolecules such as glucose, glycoproteins, and RNA, making 3-nitrophenylboronic acid the preferred boronic acid scaffold for continuous glucose monitoring systems, boronate affinity chromatography materials, and stimuli-responsive drug delivery hydrogels designed to operate in biological environments [4].

Application
Selection Property
Validation Focus
Reactive DESI-MS saccharide detection
Nitro-enhanced boronate ester stabilization for MS sensitivity
LOD comparison against unsubstituted phenylboronic acid
1,4-Dihydropyridine synthesis research
Metal-free organocatalytic Hantzsch condensation
Yield and scope under room-temperature conditions
β-Lactamase inhibitor structure-based design
Validated co-crystal structure with KPC-2 enzyme
Binding mode and transition-state analog confirmation
Physiological-pH sensor/biomaterial research
Lower pKa for neutral boronic acid at pH 7.4
Diol-binding thermodynamics under near-physiological conditions
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